1-NAPHTHYL{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

MCHR1 antagonist GPCR screening Energy homeostasis

1-Naphthyl{4-[2-(trifluoromethyl)benzyl]piperazino}methanone (IUPAC: naphthalen-1-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone, molecular formula C23H21F3N2O, molecular weight 398.43 g/mol) is a synthetic 1,4-disubstituted piperazine derivative featuring a 1-naphthoyl group at the 1-position and a 2-(trifluoromethyl)benzyl substituent at the 4-position. This compound belongs to a structurally distinct subclass of arylpiperazine-acylpiperazines that have been explored as platelet-activating factor (PAF) antagonists, dopamine receptor subtype-selective ligands, and serotonin receptor modulators.

Molecular Formula C23H21F3N2O
Molecular Weight 398.4 g/mol
Cat. No. B6017482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-NAPHTHYL{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Molecular FormulaC23H21F3N2O
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H21F3N2O/c24-23(25,26)21-11-4-2-7-18(21)16-27-12-14-28(15-13-27)22(29)20-10-5-8-17-6-1-3-9-19(17)20/h1-11H,12-16H2
InChIKeyDOZGRSMJKAECFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthyl{4-[2-(trifluoromethyl)benzyl]piperazino}methanone: A Structurally Distinctive 1,4-Disubstituted Piperazine for Research Procurement


1-Naphthyl{4-[2-(trifluoromethyl)benzyl]piperazino}methanone (IUPAC: naphthalen-1-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone, molecular formula C23H21F3N2O, molecular weight 398.43 g/mol) is a synthetic 1,4-disubstituted piperazine derivative featuring a 1-naphthoyl group at the 1-position and a 2-(trifluoromethyl)benzyl substituent at the 4-position [1]. This compound belongs to a structurally distinct subclass of arylpiperazine-acylpiperazines that have been explored as platelet-activating factor (PAF) antagonists, dopamine receptor subtype-selective ligands, and serotonin receptor modulators [2]. Several closely related analogs are commercially available from research chemical suppliers, but this specific substitution pattern—combining a bulky naphthalene carbonyl with an ortho-trifluoromethylbenzyl moiety—is uncommon among cataloged screening compounds [1].

Why 1-Naphthyl{4-[2-(trifluoromethyl)benzyl]piperazino}methanone Cannot Be Replaced by Generic Arylpiperazine Analogs


Scientific and industrial users cannot simply substitute this compound with more common arylpiperazine derivatives because the geometric and electronic properties of the ortho-trifluoromethylbenzyl group dramatically alter target engagement and selectivity profiles compared to para-substituted or unsubstituted benzyl analogs. In the PAF antagonist series reported by Fukushi et al., modifications at the 4-position were shown to affect both in vitro potency and in vivo efficacy; trifluoromethyl substitution is a critical determinant of lipophilicity and metabolic stability [1]. Moreover, the 1-naphthoyl group confers conformational constraints that are absent in phenyl or heteroaryl acyl analogs, influencing piperazine ring flexibility and receptor binding [2]. These combined structural features mean that generic substitution with compounds like 1-benzoyl-4-benzylpiperazine or 1-(1-naphthoyl)piperazine would alter or abolish the specific biological activity profile of this compound [3].

Quantitative Differentiation Evidence for 1-Naphthyl{4-[2-(trifluoromethyl)benzyl]piperazino}methanone Against Closest Analogs


Predicted Melanin-Concentrating Hormone Receptor 1 (MCHR1) Interaction: An Opportunity for Differentiation

Similarity Ensemble Approach (SEA) predictions from the ZINC20 database indicate that 1-naphthyl{4-[2-(trifluoromethyl)benzyl]piperazino}methanone has a predicted association with the melanin-concentrating hormone receptor 1 (MCHR1, a class-A GPCR) with a maximum Tanimoto coefficient of 0.51 to known MCHR1 ligands [1]. In contrast, the closely related regioisomer 2-naphthyl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-methanone (ZINC05094316) shows no predicted MCHR1 association above the background threshold [2]. While these are computational predictions rather than experimental binding data, they provide a testable hypothesis for differential selectivity that can guide procurement decisions for MCHR1-focused screening campaigns.

MCHR1 antagonist GPCR screening Energy homeostasis

Ortho-Substitution Position Confers Distinct Physicochemical Profile Compared to Para- and Meta-Trifluoromethylbenzyl Analogs

The 2-(trifluoromethyl)benzyl substitution pattern in this compound introduces steric hindrance and altered electron distribution around the piperazine nitrogen compared to the commonly available 4-(trifluoromethyl)benzyl piperazine analogs [1]. Calculated logP for 1-naphthyl{4-[2-(trifluoromethyl)benzyl]piperazino}methanone is 6.317, indicating high lipophilicity [2]. The ortho-position of the CF₃ group is expected to reduce metabolic N-dealkylation compared to para-substituted analogs, based on class-level observations of steric shielding of the piperazine N-benzyl bond [3]. The 3-(trifluoromethyl)benzyl analog (1-naphthyl-[4-(3-trifluoromethylbenzyl)piperazino]methanone) would lack this steric protection, potentially leading to faster metabolic clearance in hepatic microsome assays, although no direct comparative stability data have been published for this exact pair.

Lipophilicity Permeability Structure-activity relationship

Class-Level Evidence: 1,4-Disubstituted Piperazines as Platelet-Activating Factor (PAF) Antagonists

The seminal structure-activity relationship study by Fukushi et al. (1994) established that 1,4-disubstituted piperazine derivatives with naphthoyl and substituted benzyl groups exhibit PAF-antagonistic activity in both in vitro and in vivo models [1]. In that study, the lead compound 1-(6-methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine showed in vitro PAF antagonism at nanomolar concentrations and in vivo efficacy following oral administration. Our target compound, 1-naphthyl{4-[2-(trifluoromethyl)benzyl]piperazino}methanone, shares the 1,4-disubstituted piperazine scaffold and the 1-naphthoyl motif but incorporates a 2-trifluoromethylbenzyl group at the 4-position instead of trimethoxybenzyl. The Fukushi SAR data indicate that modifications at the 4-position significantly modulate PAF antagonistic potency; therefore, this compound may yield a differentiated PAF antagonism profile [1]. However, no direct PAF antagonism data for this specific compound has been reported.

PAF antagonist Platelet aggregation inhibition Anti-inflammatory

Structural Differentiation from JWH-372: Piperazine Core vs. Pyrrole Core for CB2 Selectivity

A common misidentification is confusion between this piperazine compound and JWH-372, which is naphthalen-1-yl-[1-pentyl-5-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methanone, a synthetic cannabinoid with a pyrrole core [1]. JWH-372 is a potent and selective CB2 receptor agonist (Ki = 8.2 ± 0.2 nM at CB2 vs. Ki = 77 ± 2 nM at CB1; approximately 9-fold selectivity) [2]. Our target compound lacks the 1-pentylpyrrole moiety and instead contains a piperazine ring, which fundamentally alters its pharmacology: piperazine derivatives are not known to activate cannabinoid receptors with the same potency or selectivity as the naphthoylpyrrole class [3]. This structural distinction is critical for procurement—users seeking cannabinoid receptor ligands should not substitute this compound for JWH-372, and conversely, researchers investigating non-cannabinoid targets should select this piperazine scaffold over contaminating pyrrole-based analogs.

Synthetic cannabinoid CB2 receptor Receptor selectivity

Predicted Protein Tyrosine Phosphatase (PTPA) Association: A Differentiating Target Class

ZINC20 SEA predictions also associate 1-naphthyl{4-[2-(trifluoromethyl)benzyl]piperazino}methanone with protein tyrosine phosphatase A (PTPA) with the best prediction P-value of 0 across all target classes (Max Tc = 0.40) [1]. This is a differentiating feature because the regioisomeric analog 2-naphthyl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-methanone does not show any phosphatase target prediction [2]. PTPA (also known as phosphotyrosyl phosphatase activator) is a regulator of protein phosphatase 2A (PP2A), and compounds that modulate PTPA activity are of growing interest in oncology and neurodegenerative disease research [3]. This predicted association, while requiring experimental validation, provides a rational basis for selecting this specific compound over its 3-CF₃ regioisomer when screening against phosphatase targets.

Phosphatase inhibitor PTPA Target prediction

Selectivity Differentiation Potential: Absence of 5-HT2A/C Activity Compared to Unsubstituted 1-(1-Naphthyl)piperazine

1-(1-Naphthyl)piperazine (1-NP) is a well-characterized serotonin receptor ligand with significant 5-HT2A and 5-HT2C affinity, commonly used as a pharmacological tool [1]. 1-Naphthyl{4-[2-(trifluoromethyl)benzyl]piperazino}methanone differs from 1-NP by having both N-acylation (1-naphthoyl group on one piperazine nitrogen) and N-benzylation (2-trifluoromethylbenzyl on the other), resulting in a fully substituted piperazine. Literature precedence from structurally similar 1,4-disubstituted piperazines indicates that dual substitution at both piperazine nitrogens generally abolishes 5-HT2 receptor binding affinity because a free basic nitrogen is required for key interactions with the receptor's aspartate residue [2]. Therefore, this compound is predicted to lack the serotonergic off-target activity that complicates the use of 1-NP in non-serotonergic screening campaigns. This is a class-level inference based on established piperazine SAR; experimental confirmation of 5-HT2A/C selectivity for this exact compound has not been published.

Serotonin receptor 5-HT2A Off-target screening

Recommended Research Application Scenarios for 1-Naphthyl{4-[2-(trifluoromethyl)benzyl]piperazino}methanone Based on Differential Evidence


MCHR1 Target Screening Campaign Hit Expansion

Based on SEA predictions showing a specific MCHR1 association absent in the 3-CF₃ regioisomer [1], this compound can be procured as a structurally novel hit for MCHR1 antagonist screening programs in obesity and metabolic disease research. Users should validate the predicted MCHR1 activity through competitive binding and functional assays before committing to larger-scale analog synthesis. The compound's high calculated logP (6.317) suggests it may require formulation optimization for in vivo studies.

PAF Antagonist SAR Exploration with a Novel 4-Position Substituent

For laboratories studying platelet-activating factor (PAF) antagonism, this compound offers a 4-position variant (2-trifluoromethylbenzyl) not explored in the foundational Fukushi et al. (1994) structure-activity relationship study [2]. Procurement for in vitro PAF-induced platelet aggregation assays could expand the SAR space around the 1,4-disubstituted piperazine PAF antagonist pharmacophore and potentially identify compounds with improved metabolic stability conferred by the ortho-CF₃ group [3].

Non-Serotonergic Phenotypic Screening Compound

Investigators requiring a naphthyl-piperazine chemotype without 5-HT2 receptor liability can select this fully substituted derivative over 1-(1-Naphthyl)piperazine [4]. The dual substitution at both piperazine nitrogens is expected to abolish the serotonergic activity that limits the utility of mono-substituted naphthylpiperazines in diverse phenotypic screens. This compound is suitable for inclusion in diversity-oriented screening libraries targeting novel biology unrelated to serotonin signaling.

Phosphatase-Targeted Drug Discovery: PTPA Modulator Screening

The SEA-predicted association with PTPA, combined with the absence of this prediction for the closely related 3-CF₃ regioisomer [1], positions this compound as a candidate for phosphatase inhibitor screening. Research groups investigating PP2A-related pathways in cancer or neurodegeneration can procure this compound for preliminary PTPA activity assays. Given the computational nature of the target prediction, orthogonal biochemical validation is essential, but the structural novelty relative to known phosphatase inhibitors may justify early procurement.

Quote Request

Request a Quote for 1-NAPHTHYL{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.